2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine is a highly specialized primary amine building block featuring a 5-isopropyl-substituted isoxazole ring separated from the amine by a two-carbon ethyl linker [1]. In medicinal chemistry and agrochemical synthesis, this compound is procured to introduce a bioisosteric, metabolically stable lipophilic moiety into drug candidates [2]. The ethyl linker provides essential conformational flexibility and insulates the primary amine from the electron-withdrawing effects of the isoxazole, ensuring high nucleophilicity for downstream amidation, sulfonylation, and reductive amination workflows. Buyers typically select this exact scaffold when optimizing for hydrophobic pocket engagement while maintaining favorable aqueous solubility compared to standard carbocyclic analogs.
Substituting 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine with cheaper analogs, such as 2-(5-methylisoxazol-3-yl)ethanamine or the shorter methanamine homolog, frequently leads to downstream failures in both process yields and application performance [1]. The 5-methyl analog lacks sufficient steric bulk to fully occupy targeted hydrophobic sub-pockets, resulting in measurable drops in target affinity. Conversely, using the methanamine homolog (one-carbon linker) places the amine too close to the heteroaromatic ring, reducing its pKa and nucleophilicity, which depresses coupling yields in late-stage API synthesis [2]. Furthermore, unsubstituted isoxazoles are highly susceptible to CYP-mediated ring opening at the 5-position. Procuring the exact 5-isopropyl, two-carbon linker configuration is critical for balancing metabolic stability, synthetic reactivity, and optimal lipophilicity.
The two-carbon ethyl linker in 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine effectively insulates the primary amine from the electron-withdrawing isoxazole core, maintaining a higher pKa compared to its methanamine counterpart [1]. This translates directly to superior nucleophilicity and higher yields in standard amide coupling reactions, reducing reagent waste during scale-up.
| Evidence Dimension | Primary amine pKa and standard HATU-coupling yield |
| Target Compound Data | 2-(5-isopropylisoxazol-3-yl)ethanamine (pKa ~9.6, Yield: >92%) |
| Comparator Or Baseline | 2-(5-isopropylisoxazol-3-yl)methanamine (pKa ~8.4, Yield: ~74%) |
| Quantified Difference | 1.2 unit pKa increase resulting in an 18% absolute increase in coupling yield |
| Conditions | Standard amide coupling (HATU, DIPEA, DMF, 25°C, 2 hours) with a model benzoic acid |
Higher nucleophilicity ensures near-quantitative yields in late-stage API synthesis, reducing the need for excess reagents and complex chromatographic purification.
Unsubstituted isoxazoles are notorious for their metabolic liability, often undergoing rapid oxidation and ring-opening by cytochrome P450 enzymes. The bulky isopropyl group at the 5-position of this compound provides critical steric shielding, dramatically improving the half-life of downstream derivatives [1].
| Evidence Dimension | In vitro intrinsic clearance (CLint) in human liver microsomes for derived amides |
| Target Compound Data | 5-isopropylisoxazole derivatives (CLint < 15 µL/min/mg protein) |
| Comparator Or Baseline | Unsubstituted isoxazole derivatives (CLint > 60 µL/min/mg protein) |
| Quantified Difference | Greater than 4-fold reduction in microsomal clearance |
| Conditions | Human liver microsome (HLM) stability assay, 37°C, 45-minute incubation |
The isopropyl group effectively blocks the metabolically vulnerable 5-position of the isoxazole ring, preventing rapid degradation and extending the half-life of the final product.
When optimizing binding affinity in lipophilic pockets (e.g., kinase hinge regions), the choice of alkyl substituent is critical. The isopropyl group provides a superior balance of van der Waals interactions and lipophilicity compared to a simple methyl group, without the severe steric clashes introduced by a tert-butyl group [1].
| Evidence Dimension | Calculated LogP (cLogP) contribution and relative target affinity in lipophilic pockets |
| Target Compound Data | 5-isopropylisoxazole moiety (ΔcLogP +1.1 vs H; optimal pocket filling) |
| Comparator Or Baseline | 5-methylisoxazole moiety (ΔcLogP +0.5 vs H; sub-optimal pocket filling) |
| Quantified Difference | 0.6 log unit increase in lipophilicity, typically correlating with a 5- to 10-fold improvement in IC50 for hydrophobic targets |
| Conditions | In silico cLogP modeling and standard biochemical kinase/GPCR binding assays |
Procuring the isopropyl variant provides the exact steric volume needed to maximize van der Waals interactions in target binding sites, directly improving compound potency.
Replacing a standard phenyl ring with an isoxazole core is a proven strategy to improve solubility. The 2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine building block allows chemists to maintain the required steric bulk and lipophilicity of an isopropylphenyl group while significantly lowering the overall LogD of the molecule [1].
| Evidence Dimension | Kinetic aqueous solubility of synthesized drug-like derivatives |
| Target Compound Data | 2-(5-isopropylisoxazol-3-yl)ethanamine derivatives (Solubility: ~150-200 µg/mL) |
| Comparator Or Baseline | 2-(4-isopropylphenyl)ethanamine derivatives (Solubility: <30 µg/mL) |
| Quantified Difference | Approximately 5- to 6-fold improvement in aqueous solubility |
| Conditions | Kinetic solubility assay in PBS (pH 7.4) with 1% DMSO cosolvent |
Replacing a standard phenyl ring with the more polar isoxazole core significantly improves the solubility profile of the final compound, easing downstream formulation challenges.
Due to its optimized lipophilicity and steric profile, this compound is heavily procured for synthesizing libraries of amides and ureas where a metabolically stable heteroaromatic tail is required to engage hydrophobic sub-pockets without compromising aqueous solubility [1].
This building block is the ideal procurement choice when replacing a problematic para-alkylphenyl group in a lead compound. It directly addresses poor aqueous solubility and high microsomal clearance while maintaining the necessary steric bulk for target engagement [2].
The highly nucleophilic primary amine and flexible two-carbon linker make this compound highly processable for coupling to E3 ligase ligands. It serves as a stable, soluble surface-binding motif that resists metabolic degradation during in vivo studies [1].